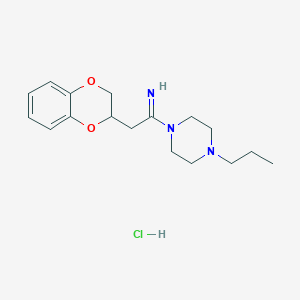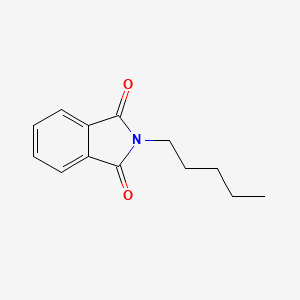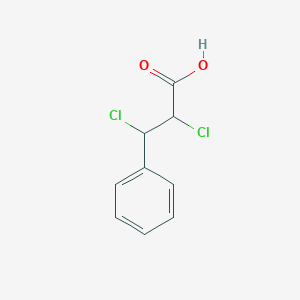
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-propyl-1-piperazinyl)ethanimine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-propyl-1-piperazinyl)ethanimine hydrochloride is a synthetic organic compound It features a benzodioxin ring fused with a piperazine moiety, making it structurally unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-propyl-1-piperazinyl)ethanimine hydrochloride typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Piperazine Derivative Preparation: The piperazine moiety is prepared by alkylation of piperazine with propyl halides.
Coupling Reaction: The benzodioxin and piperazine derivatives are coupled using a suitable linker, such as ethanimine, under controlled conditions.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process, ensuring the availability of high-purity starting materials, and optimizing reaction conditions for maximum yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be used to study the interactions of benzodioxin and piperazine derivatives with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medicinally, 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-propyl-1-piperazinyl)ethanimine hydrochloride is investigated for its potential therapeutic effects. It may act as a ligand for certain receptors or enzymes, influencing biological pathways relevant to disease treatment.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-propyl-1-piperazinyl)ethanimine hydrochloride involves its interaction with specific molecular targets. The benzodioxin ring may interact with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-methyl-1-piperazinyl)ethanimine hydrochloride
- 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-ethyl-1-piperazinyl)ethanimine hydrochloride
Uniqueness
Compared to its analogs, 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-propyl-1-piperazinyl)ethanimine hydrochloride may exhibit different pharmacokinetic and pharmacodynamic properties due to the propyl group on the piperazine ring. This structural variation can influence its binding affinity, selectivity, and overall biological activity, making it a unique candidate for further research and development.
Propriétés
Numéro CAS |
52396-02-8 |
|---|---|
Formule moléculaire |
C17H26ClN3O2 |
Poids moléculaire |
339.9 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-1-(4-propylpiperazin-1-yl)ethanimine;hydrochloride |
InChI |
InChI=1S/C17H25N3O2.ClH/c1-2-7-19-8-10-20(11-9-19)17(18)12-14-13-21-15-5-3-4-6-16(15)22-14;/h3-6,14,18H,2,7-13H2,1H3;1H |
Clé InChI |
HDSLULGBKZZIKX-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCN(CC1)C(=N)CC2COC3=CC=CC=C3O2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12004946.png)
![6-Amino-4-(3,4-dihydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12004952.png)
![4-[(E)-{[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenyl acetate](/img/structure/B12004955.png)

![4-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B12004979.png)
![[(9R,17R)-17-(2-chloranylethanoyl)-9-fluoranyl-10,13,16-trimethyl-11-oxidanyl-3-oxidanylidene-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12004980.png)
![[4-bromo-2-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12004984.png)



![N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B12005000.png)
![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12005006.png)
![Ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005014.png)

